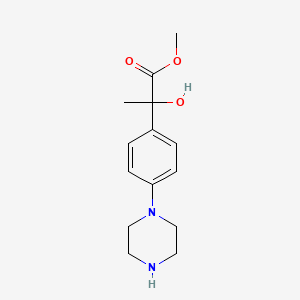
Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester is a complex organic compound that features a benzene ring, an acetic acid moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester typically involves multi-step organic reactions One common method includes the esterification of benzeneacetic acid derivatives with methanol in the presence of an acid catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. Reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the alpha-hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzeneacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparison with Similar Compounds
Benzeneacetic acid derivatives: These compounds share the benzeneacetic acid moiety but differ in their substituents.
Piperazine derivatives: Compounds containing the piperazine ring but with different functional groups.
Uniqueness: Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(4-piperazin-1-ylphenyl)propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-14(18,13(17)19-2)11-3-5-12(6-4-11)16-9-7-15-8-10-16/h3-6,15,18H,7-10H2,1-2H3 |
InChI Key |
KEDYASIPTCFYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNCC2)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















